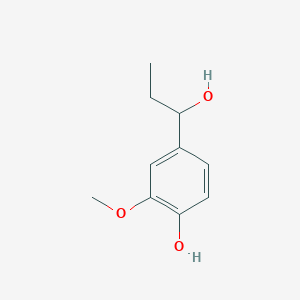

4-(1-Hydroxypropyl)-2-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-hydroxypropyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-8(11)7-4-5-9(12)10(6-7)13-2/h4-6,8,11-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHXMZVCZFGENR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Biogenesis

Occurrence and Distribution

Identification in Plant and Fungal Sources

4-(1-Hydroxypropyl)-2-methoxyphenol, also known as dihydroconiferyl alcohol, has been identified as a metabolite in various plant species. ebi.ac.uk It is classified as a member of the phenol (B47542) class, specifically a 2-methoxyphenol substituted with a 3-hydroxypropyl group at the fourth position. ebi.ac.uk While it is a known plant metabolite, detailed information on its widespread distribution across numerous plant and fungal species is an area of ongoing research. ebi.ac.uk Its presence is often linked to the metabolic pathways of other well-known phenolic compounds. For instance, derivatives of eugenol (B1671780), a major constituent of clove oil found in plants like Syzygium aromaticum, can be synthetically converted to related structures. nih.gov

Association with Lignin (B12514952) Depolymerization Products

Lignin, a complex polymer abundant in plant cell walls, is a significant source of aromatic chemical compounds. The process of lignin depolymerization, which breaks down this polymer into smaller, more usable molecules, can yield this compound among other phenolic compounds. rsc.orgbohrium.com This process often involves hydrogenolysis, a chemical reaction that cleaves bonds using hydrogen. mdpi.com In the context of biorefining, the catalytic breakdown of lignin from sources like birch wood has been shown to produce a variety of monophenolic compounds, including 4-(3-hydroxypropyl)-2-methoxyphenol. rsc.org The yield and specific products of lignin depolymerization are influenced by factors such as the catalyst used, temperature, and the source of the lignin. rsc.orgmdpi.com For example, using a poplar lignin source with a specific zeolite catalyst has been shown to produce phenol as a major product, with smaller amounts of other methoxyphenols. nih.gov

Table 1: Lignin Depolymerization Products

| Precursor/Source | Catalyst/Process | Key Products Identified |

|---|---|---|

| Sugar-cane Lignin | Alumina-based catalysts (e.g., Pt/Al2O3, Ni/Al2O3) | 4-ethylphenol (B45693), 4-propyl-2-methoxyphenol, 4-propyl-2,6-dimethoxyphenol mdpi.com |

| Birch Wood | Pd/C catalyst in a flow-through system | 4-(3-hydroxypropyl)-2,6-dimethoxyphenol, 4-(3-hydroxypropyl)-2-methoxyphenol rsc.org |

| Poplar Lignin | HY30 zeolite | Phenol, 4-methylphenol, 2-methoxyphenol, 2,6-dimethoxyphenol (B48157) nih.gov |

| G-type lignin monomer model compound | Pyrolysis | Methane (B114726) and other phenolic derivatives bohrium.com |

Biocatalytic and Enzymatic Formation Pathways

Formation via VAO-type Oxidases from Guaiacol (B22219) Derivatives (e.g., 4-n-propylguaiacol)

Vanillyl-alcohol oxidase (VAO)-type flavoprotein oxidases are enzymes that can catalyze the oxidation of various phenolic compounds. rug.nl Eugenol oxidase (EUGO), a member of this family, has been a focus of research for its ability to convert 4-n-propylguaiacol, a lignin-derived compound. rug.nlnih.gov The enzymatic reaction can lead to the formation of different products, including the desired isoeugenol (B1672232), but also unwanted byproducts such as this compound and 1-(4-hydroxy-3-methoxyphenyl)-1-propanone. nih.govresearchgate.net The wild-type EUGO enzyme converts a significant portion of 4-n-propylguaiacol into a mixture of these products. nih.gov Researchers have been working on engineering these enzymes to improve the selectivity towards the desired product, isoeugenol, and minimize the formation of this compound. rug.nlnih.gov

Table 2: Enzymatic Conversion of 4-n-propylguaiacol

| Enzyme | Substrate | Products |

|---|---|---|

| Wild-type Eugenol Oxidase (EUGO) | 4-n-propylguaiacol | Isoeugenol, this compound, 1-(4-hydroxy-3-methoxyphenyl)-1-propanone nih.govresearchgate.net |

| Engineered Eugenol Oxidase (EUGO mutants) | 4-n-propylguaiacol | Primarily isoeugenol (improved chemoselectivity) nih.govresearchgate.net |

Biosynthesis from Eugenol Photooxidation (OH and 3C-initiated)*

The photooxidation of eugenol in aqueous environments, initiated by hydroxyl radicals (•OH) and organic triplet excited states (3C*), can lead to the formation of several oxidation products, including this compound. copernicus.orgcopernicus.org This process is relevant to atmospheric chemistry, where such reactions can occur in cloud and fog droplets. copernicus.org The reaction pathway involves the formation of intermediate radicals that can then react further to produce a range of compounds. copernicus.org The identification of this compound as a product of eugenol photooxidation highlights a non-enzymatic pathway for its formation in the environment. copernicus.orgcopernicus.org Other products identified from this process include (E)-4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol and 4-allyl-methoxybenzene-1,3-diol. copernicus.org

Microbial Transformations and Metabolic Fates

The microbial metabolism of phenolic compounds is a vast field of study. While specific pathways for the complete degradation of this compound by microorganisms are not extensively detailed in the provided search results, the general principles of microbial metabolism of polyphenols suggest that it would be subject to various enzymatic transformations. nih.gov Gut microbiota, for instance, are known to perform a variety of reactions on polyphenols, including cleavage of rings, dehydroxylations, and hydrogenations. nih.gov Fungi, such as the white-rot fungus Hypocrea lixii, have been shown to degrade phenolic derivatives through the action of extracellular enzymes like laccase and peroxidase, leading to a variety of hydroxylated and acidic metabolites. frontiersin.org It is plausible that this compound could be a substrate for similar microbial enzymatic systems, leading to its further transformation and integration into microbial metabolic pathways.

Chemical Synthesis and Synthetic Transformations

Strategies for de novo Synthesis

The creation of 4-(1-hydroxypropyl)-2-methoxyphenol from basic chemical building blocks involves multi-step organic synthesis and innovative chemo-enzymatic routes.

Multi-step Organic Synthesis Approaches

Multi-step synthesis of this compound can be initiated from readily available phenolic compounds. One common precursor is eugenol (B1671780) (4-allyl-2-methoxyphenol), which is abundant in clove oil. nih.gov The synthesis often begins with the epoxidation of the allyl group in eugenol using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) to form 2-methoxy-4-(oxiran-2-ylmethyl)phenol. nih.govuminho.ptnih.gov This epoxide is a key intermediate that can undergo various nucleophilic ring-opening reactions.

For instance, the reduction of the epoxide with a reducing agent such as lithium aluminum hydride (LiAlH₄) can yield this compound. nih.gov Another approach involves the reaction of the epoxide with organometallic reagents.

Alternatively, synthesis can start from vanillin. The process can involve a Grignard reaction with ethylmagnesium bromide, followed by a reduction step to yield the target molecule.

A different synthetic pathway starts with 1-(4-hydroxy-3-methoxyphenyl)propan-1-one. The reduction of the ketone functionality, for example, through catalytic hydrogenation or with a chemical reducing agent like sodium borohydride, produces this compound.

Here is a table summarizing a common synthetic route:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | Eugenol | mCPBA | 2-Methoxy-4-(oxiran-2-ylmethyl)phenol |

| 2 | 2-Methoxy-4-(oxiran-2-ylmethyl)phenol | LiAlH₄ | This compound |

Chemo-enzymatic Synthetic Routes

Chemo-enzymatic methods combine chemical reactions with biocatalytic steps, often to achieve higher selectivity and milder reaction conditions. Lipases are frequently employed in these routes for their ability to catalyze reactions with high enantioselectivity. rsc.orgmdpi.comnih.gov

One strategy involves the enzymatic resolution of a racemic mixture of this compound. For example, a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com This method is effective for producing enantiomerically pure forms of the compound.

Another chemo-enzymatic approach could involve the use of an alcohol dehydrogenase (ADH) for the enantioselective reduction of a corresponding ketone precursor, such as 1-(4-hydroxy-3-methoxyphenyl)propan-1-one. rsc.org By selecting either an (R)-selective or (S)-selective ADH, the desired enantiomer of this compound can be obtained with high enantiomeric excess. rsc.org

These enzymatic reactions are often performed in combination with chemical steps for the synthesis of the precursor and the work-up of the final product. rsc.orgmdpi.com

Stereoselective Synthesis and Enantiomeric Control

The stereocenter at the hydroxyl-bearing carbon in this compound makes stereoselective synthesis a critical area of research. Controlling the three-dimensional arrangement of this center is crucial for applications where a specific enantiomer is required.

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comtcichemicals.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com

A common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a carboxylic acid derivative of the precursor. rsc.orgharvard.edu For example, 3-(4-hydroxy-3-methoxyphenyl)propanoic acid could be acylated with a chiral oxazolidinone. The resulting imide can then undergo a diastereoselective alkylation or reduction, where the bulky chiral auxiliary directs the approach of the reagent from a specific face, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary furnishes the enantiomerically enriched product.

Below is a table outlining the general steps in a chiral auxiliary-mediated synthesis:

| Step | Process | Description |

| 1 | Attachment | The achiral precursor is covalently bonded to the chiral auxiliary. |

| 2 | Stereoselective Reaction | The chiral auxiliary directs the formation of the desired stereocenter. |

| 3 | Cleavage | The chiral auxiliary is removed to yield the enantiomerically enriched product. |

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. rsc.orgsioc-journal.cn This approach is highly efficient and is a cornerstone of modern organic synthesis.

For the synthesis of this compound, asymmetric reduction of the corresponding ketone, 1-(4-hydroxy-3-methoxyphenyl)propan-1-one, is a prominent method. Chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexes with chiral ligands (e.g., BINAP), can facilitate the hydrogenation of the ketone to the alcohol with high enantioselectivity.

Another approach is the asymmetric transfer hydrogenation, which often employs a chiral catalyst in the presence of a hydrogen donor like isopropanol (B130326) or formic acid.

Diastereoselective Reactions

Diastereoselective reactions are employed when a molecule already contains a stereocenter, and the goal is to introduce a new stereocenter with a specific relationship to the existing one. While less directly applicable to the de novo synthesis of a single enantiomer of this compound from an achiral precursor, diastereoselective methods are crucial in more complex syntheses where this moiety is part of a larger molecule with pre-existing chirality. researchgate.netdiva-portal.org

For instance, if a substrate containing a chiral center elsewhere in the molecule undergoes a reaction to form the 1-hydroxypropyl side chain, the existing stereocenter can influence the stereochemical outcome at the newly formed chiral alcohol. This is known as substrate-controlled diastereoselection. The stereochemical course of such reactions can often be predicted using models like Cram's rule or the Felkin-Anh model.

Derivatization and Analog Preparation

The structural features of this compound, namely the phenolic hydroxyl group, the secondary alcohol on the propyl side chain, and the aromatic ring, provide multiple sites for chemical modification. These modifications are crucial for developing new derivatives with potentially enhanced biological activities or tailored properties for material science applications.

Chemical Modification of the Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization.

Etherification: The phenolic hydroxyl group can undergo etherification reactions. For instance, dihydroconiferyl alcohol (4-(3-Hydroxypropyl)-2-methoxyphenol) can be reacted with ethylene (B1197577) carbonate in the presence of potassium carbonate at elevated temperatures to yield the corresponding ether. google.com Another approach involves reacting it with 3-chloro-1-propanol (B141029) and sodium hydroxide (B78521) in isopropanol. google.com

Esterification: Esterification is a common method for modifying the hydroxyl group. While direct esterification of the phenolic hydroxyl in complex molecules like lignin (B12514952) can be challenging, selective modification methods have been developed. researchgate.net

Carbamate Formation: The hydroxyl group can be converted to a carbamate. For example, 4-allyl-2-methoxyphenol (eugenol) reacts with phenyl isocyanate or benzyl (B1604629) isocyanate to form the corresponding phenylcarbamate and benzylcarbamate derivatives. mdpi.com

A variety of reagents can be used for the derivatization of hydroxyl groups, including:

Silylation reagents like MTBSTFA and BSTFA are used to create silyl (B83357) ethers, which can be useful for analytical purposes such as gas chromatography-mass spectrometry (GC-MS). researchgate.net

Acylating reagents like trifluoroacetic anhydride (B1165640) can be used, although they can be less effective than silylating agents for certain applications. jfda-online.com

| Reagent Type | Specific Reagent | Reaction Type | Reference |

|---|---|---|---|

| Etherification | Ethylene carbonate, 3-chloro-1-propanol | Forms ethers | google.com |

| Carbamate Formation | Phenyl isocyanate, Benzyl isocyanate | Forms carbamates | mdpi.com |

| Silylation | MTBSTFA, BSTFA | Forms silyl ethers for GC-MS analysis | researchgate.net |

Modifications of the Propyl Side Chain

The propyl side chain of this compound offers another avenue for structural diversification.

Oxidation: The secondary alcohol on the propyl chain can be oxidized to a ketone. rsc.org Further oxidation can lead to the cleavage of the side chain.

Alkylation/Functionalization: The synthesis of various eugenol-derived alkoxy alcohols has been achieved by reacting eugenol oxirane with a range of aliphatic and aromatic alcohols. uminho.pt This approach introduces diverse functionalities onto the propyl side chain. For example, reaction with tert-butanol (B103910) yields 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol. uminho.pt

Chain Extension and Modification: The propyl side chain can be modified to introduce different functional groups. In the synthesis of eugenol derivatives, the allyl group can be elongated and functionalized by incorporating chalcogen atoms. eurestop.eunih.gov

The introduction of different side chains can significantly impact the biological activity of the resulting compounds. For instance, studies on related heterocyclic scaffolds have shown that varying the length and branching of alkyl side chains can modulate potency. nih.gov

| Modification Type | Example Reagent/Method | Resulting Compound Structure | Reference |

|---|---|---|---|

| Oxidation | Oxidizing agents | Ketone formation on the propyl chain | rsc.org |

| Alkoxy alcohol synthesis | Eugenol oxirane + various alcohols | 4-(3-alkoxy-2-hydroxypropyl)-2-methoxyphenol derivatives | uminho.pt |

| Chain elongation | Incorporation of chalcogen atoms | Modified allyl side chain in eugenol derivatives | eurestop.eunih.gov |

Aromatic Ring Functionalization

The aromatic ring of this compound can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups. smolecule.com

Halogenation: Phenolic compounds can be selectively halogenated. For example, ortho-chlorination of phenols can be achieved under specific conditions. organic-chemistry.org

Nitration: The aromatic ring can be nitrated, although this can sometimes lead to the loss of methoxy (B1213986) groups. researchgate.net

Alkylation: Direct alkylation of the aromatic ring is possible, though it can be challenging to control regioselectivity and avoid rearrangements under certain conditions. organic-chemistry.org

Diazo Coupling: The phenolic ring can be functionalized through diazotization reactions with substituted anilines to form azo compounds. eurestop.eunih.gov

The functionalization of the aromatic ring can be influenced by the existing substituents. The hydroxyl and methoxy groups are ortho-, para-directing, which guides the position of incoming electrophiles.

Synthesis of Related Eugenol and Guaiacol (B22219) Derivatives

The synthesis of derivatives of eugenol (4-allyl-2-methoxyphenol) and guaiacol (2-methoxyphenol) provides a rich source of structurally related compounds.

Eugenol Derivatives: A wide array of eugenol derivatives has been synthesized by modifying its phenolic hydroxyl group, its allyl side chain, or by functionalizing the aromatic ring. mdpi.comeurestop.eunih.govresearchgate.netnih.gov For example, O-alkylation of eugenol with subsequent epoxidation of the allyl chain leads to various oxirane derivatives. researchgate.net

Guaiacol Derivatives: Guaiacol serves as a starting material for synthesizing various phenolic compounds. For instance, it can be halogenated and then further functionalized to produce compounds like eugenol. google.com

The synthesis of these derivatives often involves multi-step reaction sequences, starting from readily available natural products. These synthetic efforts expand the chemical space around the core structure of this compound, enabling the exploration of structure-activity relationships for various applications.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the chemical structure of 4-(1-Hydroxypropyl)-2-methoxyphenol. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in this regard.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR analysis of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons. A representative ¹H NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) shows signals for the aromatic protons, the methoxy (B1213986) group protons, the protons of the hydroxypropyl side chain, and the hydroxyl protons. rsc.org The integration of these signals provides the relative ratio of the protons, while the splitting patterns (multiplicity) offer insights into the connectivity of adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic Protons | 6.70-7.01 | Multiplet | - |

| Methine Proton (CH-OH) | 4.80 | Multiplet | - |

| Methylene (B1212753) Protons (CH₂) | 3.86-3.98 | Multiplet | - |

| Methoxy Protons (OCH₃) | 3.75 | Singlet | - |

| Hydroxyl Proton (Ar-OH) | 8.83 | Singlet | - |

| Hydroxyl Proton (CH-OH) | 4.40 | Doublet | - |

Data obtained in DMSO-d6 at 300 MHz and 298 K. rsc.org

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic, oxygenated).

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C=O (Aromatic) | 148.84, 147.23, 146.94, 145.66 |

| C-H (Aromatic) | 118.65, 118.62, 114.92, 113.30, 110.92, 110.63 |

| C-OH (Aliphatic) | 74.31, 70.84 |

| CH₂ | 62.77 |

| OCH₃ | 55.46 |

Data obtained in DMSO-d6 at 300 MHz and 298 K. rsc.org

Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity within the molecule. np-mrd.org

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For instance, COSY spectra would show correlations between the methine proton of the hydroxypropyl group and the neighboring methylene protons. mdpi.comresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. mdpi.comresearchgate.netdtu.dk

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule, for example, showing correlations from the methoxy protons to the corresponding aromatic carbon, and from the aromatic protons to other carbons in the ring, thus confirming the substitution pattern. mdpi.comresearchgate.net

The combined application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound. koreascience.kr

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. koreascience.kr

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |

|---|---|---|

| O-H (Alcohol and Phenol) | ~3320 | Stretching, broad band |

| C-H (Aromatic) | ~3000-3100 | Stretching |

| C-H (Aliphatic) | ~2924 | Stretching |

| C=C (Aromatic) | ~1613, 1515 | Stretching |

| C-O (Alcohol and Ether) | ~1229, 1010 | Stretching |

Data reported in neat form. koreascience.kr

The broad absorption band around 3320 cm⁻¹ is indicative of the hydroxyl (-OH) groups, both phenolic and alcoholic. The bands in the 2924 cm⁻¹ region are due to the C-H stretching of the aliphatic propyl group and the methoxy group. Aromatic C=C stretching vibrations are observed around 1613 and 1515 cm⁻¹. The strong absorptions around 1229 and 1010 cm⁻¹ are characteristic of the C-O stretching vibrations of the ether and alcohol functionalities.

While NMR and IR spectroscopy provide the connectivity of atoms, X-ray crystallography can determine the precise three-dimensional arrangement of atoms in a single crystal, including the absolute stereochemistry of chiral centers. For a molecule like this compound, which contains a chiral center at the carbon bearing the hydroxyl group of the propyl side chain, X-ray crystallography would provide definitive information on its R or S configuration in the crystalline state. koreascience.kr This technique would also reveal details about the solid-state packing, including intermolecular interactions such as hydrogen bonding. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are indispensable for the detailed analysis of "this compound." The coupling of these methods provides the high sensitivity and selectivity required to distinguish and measure the compound in intricate mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like "this compound." Prior to analysis, derivatization is often necessary to increase the volatility of the compound. This typically involves converting the hydroxyl group into a less polar and more volatile silyl (B83357) ether derivative. rsc.org

GC-MS provides both qualitative and quantitative information. Identification is achieved by comparing the retention time and the mass spectrum of the analyte with those of a known standard or with entries in a spectral library like the NIST database. mdpi.com The mass spectrum of the derivatized "this compound" will exhibit a characteristic molecular ion peak and fragmentation pattern, which serves as a fingerprint for its identification. For instance, in the analysis of wood smoke, various guaiacol (B22219) derivatives, including related compounds, have been identified and quantified using GC-MS. researchgate.net

Quantitative analysis by GC-MS is performed by creating a calibration curve using a series of standards with known concentrations. An internal standard, a compound with similar chemical properties but chromatographically distinct from the analyte, is often added to both the standards and the samples to correct for variations in sample preparation and injection volume. rsc.org This technique has been successfully applied to determine the concentration of various phenolic compounds in complex mixtures derived from lignin (B12514952) pyrolysis. mdpi.comect-journal.kz

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a powerful alternative to GC-MS, particularly for non-volatile or thermally labile compounds, where derivatization may not be desirable or feasible. ddtjournal.com "this compound" can be analyzed directly using this method. Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-, minimizing fragmentation and providing clear molecular weight information. ddtjournal.com

In the context of analyzing complex mixtures like wine polyphenols or lignin degradation products, LC-ESI-MS offers excellent selectivity and sensitivity. mdpi.comnih.gov The liquid chromatography step separates the components of the mixture based on their affinity for the stationary and mobile phases. The separated components then enter the mass spectrometer for detection. The high resolving power of modern mass spectrometers allows for the accurate determination of the mass-to-charge ratio of the ions, further aiding in compound identification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural information by analyzing the fragmentation patterns of selected ions. nih.gov In an MS/MS experiment, a specific precursor ion, such as the molecular ion of "this compound," is selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The second mass analyzer then separates and detects these product ions.

The resulting product ion spectrum is highly specific to the structure of the precursor ion and can be used for unambiguous identification, even in the presence of co-eluting isomers. copernicus.orguantwerpen.be For example, the fragmentation of guaiacol derivatives often involves characteristic losses of methyl and hydroxyl groups. rsc.org This detailed structural information is invaluable for distinguishing between different phenolic compounds with similar masses.

Direct Infusion Electrospray Ionization Tandem Mass Spectrometry (DI-ESI-MS/MS) for Complex Mixtures

Direct Infusion Electrospray Ionization Tandem Mass Spectrometry (DI-ESI-MS/MS) is a high-throughput technique that allows for the rapid analysis of complex mixtures without prior chromatographic separation. nih.govdiva-portal.org In this method, the sample is directly introduced into the electrospray ionization source. While this approach sacrifices the separation provided by chromatography, the selectivity of tandem mass spectrometry can often compensate for this, especially when analyzing for known compounds.

This technique has been successfully developed for the identification and quantification of native and oxifunctionalized monolignols, including "this compound". rsc.orgnih.gov The analysis is rapid, with run times as short as 24 seconds per sample. rsc.org By monitoring specific precursor-to-product ion transitions, it is possible to quantify the target analyte with high sensitivity and specificity, even in a complex matrix. rsc.org

High-Performance Liquid Chromatography (HPLC) and High-Resolution Mass Spectrometry (HRMS)

The combination of High-Performance Liquid Chromatography (HPLC) with High-Resolution Mass Spectrometry (HRMS) represents the state-of-the-art for the analysis of complex mixtures of phenolic compounds. nih.govnih.gov HPLC provides excellent separation of isomers and closely related compounds. mdpi.com HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, typically with sub-ppm mass accuracy. mdpi.com

This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is a powerful tool for identification. mdpi.com For "this compound" (C10H14O3), the exact mass can be calculated and compared to the measured mass to confirm its identity with a high degree of confidence. This approach is particularly useful in untargeted metabolomics studies and for the characterization of novel compounds in complex samples. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which involve the coupling of two or more analytical methods, are essential for the comprehensive analysis of complex samples containing "this compound". chemijournal.comsaapjournals.orgresearchgate.net The combination of a separation technique with a powerful detection method like mass spectrometry provides a wealth of information that would be unattainable with a single technique.

One such powerful combination is comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS). This technique offers significantly higher peak capacity and sensitivity compared to conventional GC-MS, allowing for the separation and identification of a much larger number of compounds in a single analysis. mdpi.com This is particularly advantageous when analyzing complex samples like wood smoke, which can contain hundreds of different organic compounds. mst.dkresearchgate.net

The data below illustrates the application of various analytical techniques in identifying and quantifying phenolic compounds, including those structurally related to "this compound," in different matrices.

Table 1: Analytical Techniques for Phenolic Compound Analysis

| Technique | Analyte/Matrix | Key Findings | Reference |

|---|---|---|---|

| Py-GC/MS | Enzymatic Hydrolysis Lignin | Identified phenolic compounds as main pyrolysis products, including G-type, H-type, and S-type phenols. | mdpi.com |

| HPLC-MS/MS | Berries | Simultaneous determination of 32 polyphenolic compounds with high sensitivity and accuracy. | mdpi.com |

| UHPLC-HRMS (Orbitrap) | Wine | Quantification of 90 phenolic compounds with sub-ppm mass accuracy, enabling high selectivity. | mdpi.com |

| DI-ESI-MS/MS | Monolignols | High-throughput identification and quantification of native and oxifunctionalized monolignols. | rsc.orgnih.gov |

| GCxGC-TOF-MS | White Wine | In-depth volatile profiling, identifying a large number of compounds with high separation efficiency. | mdpi.com |

Table 2: Identified Lignin Pyrolysis Products by GC-MS

| Compound | Retention Time (min) | Molecular Weight | Reference |

|---|---|---|---|

| 2-methoxy-4-methylphenol | 10.27 | 138 | copernicus.org |

| Vanillin | 11.79 | 152 | copernicus.org |

| (E)-2-methoxy-4-propenyl-phenol | 12.06 | 164 | copernicus.org |

| 2-methoxy-4-propyl-phenol | 12.18 | 166 | copernicus.org |

| This compound | 12.73 | 182 | copernicus.org |

Development and Validation of Robust Analytical Methodologies for Research Purity and Identity

The accurate determination of purity and unequivocal confirmation of identity are cornerstones of chemical research. For this compound, a variety of robust analytical methodologies have been developed and validated to ensure that the compound meets stringent quality criteria for research purposes. These methods, primarily centered around chromatography and spectroscopy, are crucial for distinguishing the analyte from impurities, degradation products, and matrix components. europa.eu The validation of these procedures is performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate their suitability for the intended purpose. europa.euich.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of this compound, particularly in complex mixtures resulting from synthetic reactions or natural product degradation. copernicus.orgresearchgate.net It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.

In a typical application, the compound is identified within a mixture of other phenolic compounds. copernicus.org For instance, in the analysis of aqueous photooxidation products of eugenol (B1671780), this compound was identified with a retention time of 12.73 minutes. copernicus.org To enhance volatility and improve chromatographic peak shape, a derivatization step is often employed prior to GC-MS analysis. This commonly involves silylating the hydroxyl groups using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of a catalyst such as pyridine (B92270). rsc.org

The validation of a GC-MS method involves establishing its specificity, linearity, accuracy, precision, and sensitivity. Specificity is demonstrated by the unique retention time and the characteristic mass spectrum of the analyte, which allows it to be distinguished from other components. europa.eu The mass selective detector, operating under electron ionization (EI), typically scans a mass-to-charge (m/z) range of 50 to 500, providing a fragmentation pattern that serves as a chemical fingerprint for the compound. rsc.org

Table 1: Illustrative GC-MS Operating Conditions for Phenolic Compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | DB-5ms or ZB-5HT fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm x 0.25 µm) | copernicus.orgrsc.org |

| Carrier Gas | Helium | rsc.org |

| Injector Temperature | 200-300 °C | copernicus.orgrsc.org |

| Ion Source Temp. | 230 °C | copernicus.org |

| Oven Program | Initial hold at 35-50 °C, ramped to 250-320 °C | copernicus.orgrsc.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | rsc.org |

| Derivatization | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with pyridine | rsc.org |

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the quantitative analysis of non-volatile compounds and is well-suited for determining the purity of this compound. psu.edu Reversed-phase HPLC (RP-HPLC) is the most common mode used. researchgate.net

Method development focuses on optimizing the separation of the target compound from any potential impurities. researchgate.net This is achieved by selecting an appropriate stationary phase (e.g., a C18 column), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and detector. rjptonline.orgnih.gov A Diode Array Detector (DAD) or UV detector is often used, set at a wavelength where the analyte exhibits maximum absorbance. rjptonline.org

Validation according to ICH guidelines ensures the method is accurate, precise, linear, and robust. rjptonline.orgbirzeit.edu

Specificity: The method's ability to resolve the analyte peak from impurities and degradation products, often demonstrated using forced degradation studies. europa.euresearchgate.net

Linearity: Assessed by analyzing a series of solutions of known concentrations. The correlation coefficient (R²) of the calibration curve should ideally be greater than 0.999. nih.govbirzeit.edu

Accuracy: Determined by recovery studies, where a known amount of the pure compound is added to a sample matrix. Recoveries are typically expected to be within 98-102%. birzeit.edu

Precision: Evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be low, typically less than 2%. europa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the sensitivity of the method. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.govbirzeit.edu

Table 2: Typical Validation Parameters for an HPLC Purity Assay

| Validation Parameter | Acceptance Criteria | Source |

|---|---|---|

| Linearity (R²) | > 0.999 | nih.govbirzeit.edu |

| Accuracy (% Recovery) | 98.0% - 102.0% | birzeit.edu |

| Precision (% RSD) | ≤ 2% | europa.eu |

| Specificity | No interference at the analyte's retention time | europa.eurjptonline.org |

Advanced Spectroscopic and Spectrometric Techniques

Beyond routine chromatographic analysis, advanced spectroscopic methods are indispensable for absolute structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. 1H and 13C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. rsc.orglibretexts.org For complex structures, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to establish connectivity and spatial relationships between atoms, confirming the propyl side chain's position and the methoxy group's placement on the phenol (B47542) ring. mdpi.com The chemical shift of the proton on the oxygen-bearing carbon (alpha-carbon) typically appears downfield (around 3.4-4.5 ppm) due to the deshielding effect of the oxygen atom. libretexts.org

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): Direct infusion ESI-MS/MS is a rapid and sensitive technique that requires minimal sample preparation compared to GC-MS. rsc.org It is particularly useful for characterizing monolignols like this compound. In negative ion mode, the compound is deprotonated to form the precursor ion [M-H]⁻. Collision-induced dissociation (CID) of this ion generates a characteristic fragmentation pattern that aids in structural confirmation. rsc.org Recent studies have established LOD and LOQ values for similar phenolic compounds using this technique, highlighting its high sensitivity. rsc.org

Table 3: ESI-MS/MS Sensitivity Data for Related Phenolic Compounds

| Compound | Precursor Ion (m/z) | Key Product Ion(s) (m/z) | LOD (µg/mL) | Source |

|---|---|---|---|---|

| 4-(1-Hydroxypropyl)phenol (B2486840) | 151 | Data not specified | 25 | rsc.org |

| 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol | Data not specified | Data not specified | 10 | rsc.org |

| This compound | 181 | 166 | Not reported, expected to be in a similar range | rsc.org |

Biochemical Transformations and Enzymatic Catalysis

Enzymatic Biotransformations Involving 4-(1-Hydroxypropyl)-2-methoxyphenol

Enzymatic processes provide a highly selective and efficient means to modify this compound. These biotransformations are key to both its natural degradation and its potential valorization into other useful chemicals.

Enzymes, particularly oxidoreductases, are instrumental in catalyzing the oxidation and reduction of this compound. For instance, eugenol (B1671780) oxidase (EUGO), a flavoprotein oxidase, can catalyze the oxidation of related compounds, and in some cases, can lead to the formation of this compound as a byproduct. nih.gov Specifically, in the biotransformation of 4-n-propylguaiacol, EUGO can produce isoeugenol (B1672232) as the main product, but also the undesired hydroxylated alcohol, this compound, and its subsequently oxidized ketone product, 1-(4-hydroxy-3-methoxyphenyl)-1-propanone. nih.gov

The table below summarizes the products from the biotransformation of 4-n-propylguaiacol by wild-type EUGO.

Table 1: Products of 4-n-propylguaiacol Biotransformation by EUGO

| Substrate | Enzyme | Product(s) | Conversion (%) | Product Distribution |

|---|---|---|---|---|

| 4-n-propylguaiacol | Wild-type EUGO | Isoeugenol, this compound, 1-(4-Hydroxy-3-methoxyphenyl)-1-propanone | 45% | ~80% Isoeugenol, ~20% Alcohol and Ketone mixture |

This demonstrates the oxidative capability of enzymes like EUGO in transforming phenolic compounds. Conversely, the reduction of the corresponding ketone, 1-(4-hydroxy-3-methoxyphenyl)-1-propanone, can yield this compound. This type of reduction is often catalyzed by alcohol dehydrogenases (ADHs), which utilize cofactors like NADH or NADPH to reduce carbonyl groups to hydroxyl groups.

Oxidoreductases are a major class of enzymes involved in the metabolism of phenolic compounds. researchgate.net This class includes various enzymes like dehydrogenases, oxidases, and peroxidases that catalyze oxidation-reduction reactions. researchgate.net

VAO-type oxidases: Vanillyl-alcohol oxidase (VAO) and eugenol oxidase (EUGO) are members of the VAO-type flavoprotein oxidase family. nih.gov These enzymes are known to act on a variety of phenolic substrates. nih.gov While they share structural similarities, their catalytic activities can differ, leading to various products such as alcohols, aldehydes, and dehydrogenated compounds. nih.gov EUGO, for instance, has been engineered to improve its chemoselectivity for the dehydrogenation of 4-n-propylguaiacol to isoeugenol, minimizing the formation of this compound. nih.gov

Cytochrome P450s: Cytochrome P450 monooxygenases are another significant group of oxidoreductases. These enzymes are known for their ability to hydroxylate a wide range of substrates. While direct evidence for the action of Cytochrome P450s on this compound is not extensively detailed, their known function in metabolizing aromatic compounds suggests a potential role in its further transformation, possibly through hydroxylation of the aromatic ring or oxidation of the propyl side chain. Engineered cytochrome P450s have shown the ability to catalyze reactions with excellent selectivity. mdpi.com

A hallmark of enzymatic reactions is their high degree of selectivity, a property stemming from the specific three-dimensional structure of the enzyme's active site. mdpi.comnih.gov

Regioselectivity: This refers to the enzyme's ability to catalyze a reaction at a specific position on a substrate molecule. For example, decarboxylase enzymes can catalyze the regioselective ortho- or para-carboxylation of phenols. mdpi.com In the context of this compound, enzymes would selectively oxidize or reduce the hydroxyl group on the propyl side chain without affecting the phenolic hydroxyl group or other positions on the aromatic ring.

Stereoselectivity: Many enzymatic reactions produce a specific stereoisomer of a chiral molecule. biorxiv.org For instance, 4-ethylphenol (B45693) methylenehydroxylase, an enzyme from Pseudomonas putida JD1, hydroxylates 4-n-propylphenol to produce the R(+) enantiomer of 1-(4′-hydroxyphenyl)propanol with a high enantiomeric excess of 90%. nih.gov This enzyme acts through a quinone methide intermediate. nih.gov Similarly, the enzymatic reduction of a ketone precursor to this compound would likely result in the formation of a specific stereoisomer, either (R)- or (S)-4-(1-hydroxypropyl)-2-methoxyphenol, depending on the enzyme used.

Metabolic Pathways and Intermediates

The study of how this compound is processed within living organisms provides insight into its biological activity and potential for bio-based chemical production.

The metabolic fate of phenolic compounds like this compound is often investigated in microorganisms and mammals. In humans and rodents, related phenolic compounds are typically absorbed and undergo phase II conjugation reactions in the liver. inchem.org These reactions increase the water solubility of the compounds, facilitating their excretion. The primary metabolic pathways for similar phenolic compounds involve conjugation with glucuronic acid or sulfate (B86663). inchem.org

Untargeted metabolomic studies on urine samples from individuals with different smoking habits have identified various metabolites of phenolic compounds. unimi.it For instance, a sulfate conjugate of methoxyphenol was putatively annotated in these studies, suggesting that sulfation is a relevant metabolic pathway for such compounds. unimi.it

The primary metabolites of phenolic compounds are often conjugates formed during phase II metabolism.

Glucuronide Conjugates: The phenolic hydroxyl group of compounds like eugenol readily forms glucuronide conjugates. inchem.org It is highly probable that this compound would also undergo glucuronidation at its phenolic hydroxyl group.

Sulfate Conjugates: Sulfation is another major conjugation pathway for phenols. inchem.org The identification of a sulfate conjugate of methoxyphenol in metabolomic studies supports the likelihood of this compound forming a similar conjugate. unimi.it

Further metabolism could involve oxidation of the secondary alcohol on the propyl side chain to a ketone, followed by further degradation or conjugation. The table below lists potential metabolites of this compound based on known metabolic pathways of similar compounds.

Table 2: Potential Metabolites of this compound

| Parent Compound | Metabolic Reaction | Potential Metabolite |

|---|---|---|

| This compound | Glucuronidation | This compound glucuronide |

| This compound | Sulfation | This compound sulfate |

| This compound | Oxidation | 1-(4-Hydroxy-3-methoxyphenyl)-1-propanone |

Pathway Reconstruction and Flux Analysis

The complete metabolic pathway reconstruction and detailed metabolic flux analysis for the microbial production of this compound have not been extensively documented in publicly available scientific literature. While general methodologies for pathway reconstruction, such as reference-based and de novo approaches, are well-established for understanding microbial metabolism, their specific application to create a dedicated biosynthetic route for this compound is not yet detailed nih.govresearchgate.net.

Metabolic flux analysis (MFA), a powerful tool for quantifying the rates of metabolic reactions within a cell, has been widely used to optimize the production of various bio-based chemicals mdpi.comnih.govfrontiersin.org. Techniques like 13C-MFA provide in-depth insights into cellular metabolism, identifying bottlenecks and guiding genetic engineering strategies researchgate.net. However, specific studies applying MFA to analyze and enhance the metabolic flux towards this compound production are not readily found. The development of microbial cell factories for the production of chemicals from lignocellulosic sugars is an active area of research, but engineered pathways for this specific guaiacol (B22219) derivative are not yet prominent researchgate.netnih.govmdpi.com.

The biosynthesis of related phenolic compounds, such as tanshinones and other phenolic acids, has been elucidated in various organisms, providing a framework for how such pathways could be engineered in the future mdpi.com. The general principles of reconstructing and analyzing metabolic networks are well-documented and could be applied to establish a microbial production system for this compound, likely starting from lignin-derived precursors like 4-n-propylguaiacol plos.orgplos.org.

Biocatalytic Applications

The utility of this compound extends to its role as a substrate and product in various biocatalytic applications, particularly in the valorization of lignin (B12514952).

Enzyme Engineering for Enhanced Production or Transformation

The production of this compound can be achieved through the enzymatic transformation of related lignin-derived compounds. A key example is the use of engineered eugenol oxidase (EUGO) from the vanillyl-alcohol oxidase (VAO) family. While wild-type EUGO primarily acts on eugenol, protein engineering has expanded its substrate scope and product profile.

In one study, mutants of EUGO were developed to act on 4-n-propylguaiacol (4PG), a compound readily obtainable from the reductive catalytic fractionation (RCF) of lignocellulose. The enzymatic conversion of 4PG by these engineered oxidases can lead to several products, including this compound (H4PG). The distribution of products, which also includes isoeugenol (IEUG) and 1-(4-hydroxy-3-methoxyphenyl)-1-propanone (HPMP), is dependent on the specific mutations within the enzyme's active site.

For instance, specific EUGO mutants have been shown to convert 4-n-propylguaiacol, with varying yields of this compound alongside other oxidation products. The conversion rates and product selectivity are key parameters that are optimized through enzyme engineering.

Table 1: Conversion of 4-n-propylguaiacol by Engineered Eugenol Oxidase (EUGO) Mutants

| EUGO Mutant | Substrate | Product(s) | Key Findings |

|---|

This targeted engineering of oxidases demonstrates a promising route for the specific production of this compound from abundant lignin-derived feedstocks.

Development of Biocatalytic Processes for Lignin Valorization

The generation of this compound is intrinsically linked to the broader goal of lignin valorization. Lignin, a complex aromatic biopolymer, is a major component of lignocellulosic biomass and represents a vast renewable source of aromatic chemicals. Depolymerization of lignin through chemical or biological means yields a mixture of phenolic monomers, including guaiacol-type compounds.

Biocatalytic processes are being developed to convert these lignin-derived monomers into more valuable products. The enzymatic transformation of 4-n-propylguaiacol to this compound is a prime example of such a process. This conversion is a step in upgrading the raw, often heterogeneous, stream of lignin monomers into specific, functionalized chemicals.

The development of these processes involves several key stages:

Lignin Depolymerization: Methods like reductive catalytic fractionation (RCF) are employed to break down the lignin polymer into a more manageable oil rich in alkylphenols.

Enzymatic Conversion: Specific enzymes, such as the engineered oxidases discussed previously, are used to target and transform individual components of the lignin oil.

Process Optimization: Reaction conditions, including pH, temperature, and cofactor regeneration, are optimized to maximize the yield and purity of the desired product, such as this compound.

The integration of these steps into a cohesive biocatalytic process is a critical area of research for the establishment of a sustainable bio-based economy.

Utilization in Cascade Reactions and Chemo-enzymatic Synthesis

The compound this compound can also serve as an intermediate in multi-step enzymatic or chemo-enzymatic cascade reactions. These cascades are designed to synthesize more complex molecules in a one-pot or sequential manner, improving efficiency and reducing waste.

An example of a potential cascade involves the initial enzymatic oxidation of a precursor to form this compound. This alcohol can then be further transformed by other enzymes. For instance, an alcohol dehydrogenase could oxidize the secondary alcohol to the corresponding ketone, 1-(4-hydroxy-3-methoxyphenyl)-1-propanone.

Furthermore, chemo-enzymatic cascades can combine the selectivity of biocatalysts with the versatility of chemical synthesis. While specific cascade reactions starting from or producing this compound are not extensively detailed, the principle is well-established for similar lignin-derived phenols. For example, the enzymatic cleavage of β-O-4 linkages in lignin model compounds involves a cascade of several enzymes acting in sequence.

The development of such cascade reactions is a frontier in synthetic biology and green chemistry, with the potential to create efficient and sustainable routes to a wide range of valuable chemicals from renewable resources.

Structure Reactivity Relationships of 4 1 Hydroxypropyl 2 Methoxyphenol and Its Analogs

Systematic Modification and Derivatization Studies

Systematic modifications of 4-(1-hydroxypropyl)-2-methoxyphenol, often derived from the readily available natural product eugenol (B1671780), have led to the synthesis of a diverse array of analogs. These studies are crucial for exploring the chemical space around the parent molecule and for developing new compounds with tailored properties.

One common strategy involves the derivatization of the phenolic hydroxyl group. For instance, alkylation of the hydroxyl group has been performed to create ethers. nih.gov Another approach is the modification of the propyl side chain. The synthesis of this compound itself can be achieved from eugenol through epoxidation of the allyl group followed by reduction. eurestop.eu Further reactions at the hydroxyl group of the propyl side chain can introduce additional functional groups. For example, the epoxide intermediate, 2-methoxy-4-(oxiran-2-ylmethyl)phenol, serves as a versatile precursor for creating a series of β-alkoxy alcohols by reacting it with various alcohols. uminho.pt

Additionally, amino alcohol derivatives have been synthesized by reacting the eugenol-derived epoxide with a range of aliphatic and aromatic amines. mdpi.comresearchgate.net This reaction opens the door to a wide variety of structures with differing steric and electronic properties. The synthesis of these amino alcohols, such as 4-(3-(tert-butylamino)-2-hydroxypropyl)-2-methoxyphenol and its analogs, has been well-documented, with characterization performed using techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS). mdpi.com

The following table summarizes some of the key synthetic modifications starting from eugenol:

| Starting Material | Reagents and Conditions | Product | Reference |

| Eugenol | 1. m-Chloroperoxybenzoic acid (mCPBA), CH2Cl2; 2. LiAlH4, THF | This compound | eurestop.eu |

| 2-methoxy-4-(oxiran-2-ylmethyl)phenol | Aliphatic/Aromatic alcohols | β-Alkoxy alcohol derivatives | uminho.pt |

| 2-methoxy-4-(oxiran-2-ylmethyl)phenol | Aliphatic/Aromatic amines, H2O/EtOH | β-Amino alcohol derivatives | mdpi.comresearchgate.net |

| Eugenol | 1. NaNO2, HCl; 2. NaOH | Azo-derivatives | eurestop.eu |

These systematic derivatization studies provide a library of compounds that are essential for investigating structure-activity relationships.

Correlating Structural Features with Chemical Reactivity Profiles

The chemical reactivity of this compound and its analogs is intrinsically linked to their structural features, including the phenolic hydroxyl group, the methoxy (B1213986) group, and the hydroxypropyl side chain.

The phenolic hydroxyl group is a key determinant of the molecule's reactivity. Its acidity allows it to act as a proton donor and participate in hydrogen bonding. The presence of this group is fundamental to the antioxidant activity observed in many phenolic compounds. worktribe.com The reactivity of this hydroxyl group can be modulated by the electronic effects of other substituents on the aromatic ring.

The methoxy group, an electron-donating group, influences the electron density of the aromatic ring, which in turn affects its susceptibility to electrophilic substitution and its oxidation potential. The position of the methoxy group relative to the hydroxyl and propyl groups is also critical.

Studies on the pyrolysis of lignin (B12514952) model compounds, including those similar to this compound, have shown that the cleavage of ether linkages is a major reaction pathway. researchgate.net The reactivity in these high-temperature processes is governed by the stability of the radical intermediates formed.

Influence of Substituents on Reaction Pathways and Selectivity

The introduction of different substituents onto the basic scaffold of this compound can profoundly influence the pathways and selectivity of its reactions. These substituent effects can be electronic or steric in nature.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic ring can significantly alter the reactivity of the molecule.

Electron-Donating Groups: The methoxy group already present is an EDG. The addition of further EDGs would be expected to increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially lowering its oxidation potential. Studies on eugenol derivatives have shown that the electronic features of substituents affect their biological activity. eurestop.eu For instance, in a series of azo-derivatives of eugenol, the nature of the substituent on the appended aryl ring dramatically influenced their antibacterial activity. eurestop.eu

Electron-Withdrawing Groups: The presence of EWGs, such as nitro or cyano groups, would decrease the electron density of the aromatic ring, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack under certain conditions. In the context of biological activity, the introduction of a cyano group on an appended phenyl ring in eugenol derivatives led to a significant decrease in antibacterial efficacy. eurestop.eu

Steric Effects: The size and position of substituents can sterically hinder the approach of reactants to a particular reaction site, thereby influencing the regioselectivity and stereoselectivity of a reaction. For example, in the synthesis of amino alcohol derivatives from the eugenol epoxide, the steric bulk of the amine nucleophile can influence the rate and success of the reaction. mdpi.com

The following table illustrates the impact of different substituents on the properties and reactivity of eugenol analogs:

| Compound Series | Substituent Type | Observation | Reference |

| Azo-derivatives of Eugenol | Electron-withdrawing (e.g., -CN, -Br) | Decreased antibacterial activity | eurestop.eu |

| Azo-derivatives of Eugenol | Chloro (-Cl) at meta and ortho positions | Enhanced antibacterial activity | eurestop.eu |

| Vanillin Derivatives | Extra methoxy group | Increased antioxidant activity | worktribe.com |

These examples highlight the critical role that substituents play in directing the chemical behavior and ultimately the functional properties of these molecules.

Understanding Molecular Interactions in Biochemical Contexts (e.g., protein binding for analogs)

The structural features of this compound and its analogs are pivotal in determining their interactions with biological macromolecules, such as proteins. These interactions are the foundation of their potential biological activities.

The phenolic hydroxyl group is a key player in forming hydrogen bonds with amino acid residues in a protein's binding pocket. eurestop.eu The ability to act as both a hydrogen bond donor and acceptor makes it a versatile interaction partner. The methoxy group can also participate in hydrogen bonding as an acceptor.

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for visualizing and predicting how these molecules interact with proteins at an atomic level. mdpi.comresearchgate.net These studies can help identify key amino acid residues involved in binding and can guide the design of new analogs with improved affinity and selectivity. For example, computational studies on eugenol-derived amino alcohols suggested that they likely target acetylcholinesterase and insect odorant-binding proteins, forming stable complexes. mdpi.comresearchgate.net

The following table provides examples of how structural features influence protein binding:

| Compound Class | Structural Feature | Impact on Protein Interaction | Reference |

| Chalcone Derivatives | Dimethylamino group | Crucial for Aβ plaque binding affinity | beilstein-journals.org |

| Stilbene Derivatives | Electron-donating group at each end | Essential for Aβ plaque binding affinity | beilstein-journals.org |

| Eugenol Amino Alcohols | Amino and hydroxyl groups | Form stable complexes with acetylcholinesterase and odorant-binding proteins | mdpi.comresearchgate.net |

| Tacrine-Phenylbenzothiazole Hybrids | Linker length and flexibility | Influences binding to acetylcholinesterase | uc.pt |

Future Research Directions and Emerging Opportunities

Development of Sustainable Synthesis Routes

The transition towards a bio-based economy necessitates the development of environmentally friendly and efficient methods for producing valuable chemicals from renewable resources. For 4-(1-hydroxypropyl)-2-methoxyphenol, future research is focused on sustainable synthesis pathways that minimize waste and energy consumption.

One promising approach involves the use of chemo-enzymatic cascades. These one-pot processes combine the selectivity of biocatalysts with the efficiency of chemical catalysts, offering a powerful tool for organic synthesis. rsc.org For instance, the synthesis of chiral alcohols, a category that includes this compound, can be achieved by combining metal-catalyzed reactions like alkyne hydration or the Heck reaction with bioreduction steps using alcohol dehydrogenases. rsc.org This strategy has shown high yields and enantioselectivity, highlighting its potential for producing specific isomers of the target compound. rsc.org

Another key area is the valorization of lignin (B12514952), a complex aromatic polymer that is a major component of lignocellulosic biomass. acs.org Reductive catalytic fractionation (RCF) of lignin is a promising technique for breaking it down into simpler aromatic monomers, including derivatives of 4-propylguaiacol which can be further transformed into this compound. rug.nlmdpi.com Research is ongoing to optimize catalyst systems, including the use of both noble and non-noble metals, to improve the selectivity and yield of desired phenolic compounds from various lignin sources like sugar-cane bagasse. mdpi.com A traditional synthesis method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with a Grignard reagent derived from bromoethane. semanticscholar.org

Advanced Mechanistic Studies using in situ Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones. The application of advanced in situ analytical techniques is becoming increasingly important in this regard.

Techniques like direct infusion electrospray ionization tandem mass spectrometry (ESI-MS/MS) are being employed to study the oxifunctionalization of related monolignols. rsc.org This method allows for the real-time monitoring of reaction intermediates and products, providing valuable insights into the reaction pathways. rsc.org For example, studies on the pyrolysis of 4-(3-hydroxypropyl)-2-methoxyphenol using density functional theory (DFT) have revealed the key steps in the formation of methane (B114726), which involves the homolytic cleavage of the O-CH3 bond. researchgate.net Such detailed mechanistic information is invaluable for controlling reaction outcomes and improving the efficiency of thermochemical conversion processes.

Exploration of Novel Biocatalytic Systems for Specific Transformations

Biocatalysis offers a highly specific and environmentally benign alternative to traditional chemical synthesis. The discovery and engineering of novel enzymes are central to expanding the biocatalytic toolbox for the transformation of lignin-derived compounds like this compound.

Researchers are actively exploring and engineering enzymes such as flavoprotein oxidases (e.g., eugenol (B1671780) oxidase) for the selective oxidation of 4-alkylphenols. rug.nl By modifying the active site of these enzymes through techniques like site-directed mutagenesis, it is possible to alter their substrate specificity and catalytic activity to produce valuable compounds like isoeugenol (B1672232) from precursors such as 4-n-propylguaiacol. rug.nl Unspecific peroxygenases are also being investigated for their ability to catalyze the oxifunctionalization of monolignols, leading to the formation of alcohols, ketones, and aldehydes. rsc.org The development of whole-cell biocatalysts is another promising strategy for the efficient production of valuable chemicals from renewable feedstocks. rug.nl

Integration of Omics Technologies for Holistic Understanding

To gain a comprehensive understanding of the biological pathways involved in the production and modification of this compound and related compounds, researchers are turning to "omics" technologies. These high-throughput analytical approaches, including metabolomics and proteomics, provide a global view of the cellular processes at play.

The integration of multi-omics data with bioinformatics and statistical analysis can uncover the chemical diversity and regulatory mechanisms within medicinal plants and other biological systems. frontiersin.org For example, RNA-seq technology can identify key genes and transcription factors involved in the biosynthesis of phenolic compounds. frontiersin.org This knowledge can then be used to engineer metabolic pathways in microorganisms or plants to enhance the production of desired molecules. Metabolomics studies, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), can identify and quantify a wide range of metabolites, providing a snapshot of the metabolic state of an organism under specific conditions. unimi.it

Computational Design and Optimization of Novel Derivatives

Computational chemistry and molecular modeling are powerful tools for the rational design and optimization of novel derivatives of this compound with enhanced properties or specific biological activities.

By employing techniques like structure-based virtual screening and molecular dynamics simulations, researchers can predict the binding affinity of different compounds to specific protein targets. uminho.ptresearchgate.netmdpi.com This in silico approach allows for the rapid screening of large virtual libraries of compounds, identifying promising candidates for synthesis and experimental testing. uminho.ptresearchgate.netmdpi.compreprints.org For example, computational studies have been used to design eugenol-derived insecticides and to understand their interactions with insect cell lines. uminho.ptresearchgate.netpreprints.org Density Functional Theory (DFT) calculations are also used to investigate the electronic structure, charge distribution, and other molecular properties of these compounds, providing insights into their reactivity and stability. researchgate.net

Applications in Advanced Materials Science and Bio-based Chemicals

The unique chemical structure of this compound makes it a valuable building block for the synthesis of advanced materials and bio-based chemicals. Its aromatic ring and hydroxyl groups provide reactive sites for polymerization and other chemical modifications.

Research is underway to incorporate this and other vanillin-derived diols into polyesters and polyurethanes. researchgate.net These bio-based polymers exhibit a range of thermal properties, making them suitable for various applications. researchgate.net Furthermore, derivatives of eugenol, a related compound, are being explored for the development of antimicrobial materials. researchgate.net By grafting eugenol moieties onto polymer backbones, it is possible to create materials with inherent antimicrobial activity. researchgate.net The versatility of this compound and its derivatives also extends to their use as food flavoring agents and as precursors for the synthesis of pharmacologically active molecules. acs.orgmdpi.com

Q & A

Q. What are the primary synthetic pathways for generating 4-(1-hydroxypropyl)-2-methoxyphenol, and how can researchers optimize yields?

this compound is formed via oxidation of eugenol (4-allyl-2-methoxyphenol) through reactions initiated by hydroxyl radicals (HO•) or triplet carbonyls (³C*). For example, during photochemical oxidation, the allyl group of eugenol undergoes C=C bond cleavage, followed by HO• addition to form the hydroxypropyl moiety . Optimization involves controlling reaction conditions (e.g., pH, light intensity, radical scavengers) and using HPLC to monitor intermediates (e.g., isoeugenol, 4-propylguaiacol) .

Q. What analytical methods are recommended for quantifying this compound in complex mixtures?

High-Performance Liquid Chromatography (HPLC) with a C8 column and acetonitrile gradient (25%–95% over 12 minutes) is effective for separation. Calibration curves for quantification should include structurally similar compounds (e.g., 4-n-propylguaiacol, isoeugenol) to avoid co-elution artifacts . Mass spectrometry (LC-MS) with electrospray ionization (ESI) is recommended for structural confirmation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While specific toxicological data are limited, general phenol-handling protocols apply:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of aerosols.

- Store in airtight containers away from oxidizers. Note that ecological toxicity data are incomplete, requiring cautious waste disposal .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound?

AutoDock Vina is a validated tool for molecular docking. Key steps:

Grid Setup : Define binding pockets (e.g., acetylcholinesterase active site) using coordinates from crystallographic data.

Parameterization : Assign partial charges and solvation parameters to the ligand (this compound).

Scoring : Use the Vina scoring function to rank binding affinities. Comparative analysis with known inhibitors (e.g., donepezil) can highlight competitive binding modes .

Q. What mechanisms explain the acetylcholinesterase (AChE) inhibitory activity of structurally related methoxyphenol derivatives?

Derivatives like 4-(2-hydroxy-3-phenoxypropyl)-2-methoxyphenol inhibit AChE via competitive binding to the catalytic triad (Ser203, His447, Glu334). Ellman’s spectrophotometric method using acetylthiocholine iodide as a substrate can quantify inhibition constants (Ki). For this compound, kinetic assays (e.g., Lineweaver-Burk plots) are needed to distinguish competitive vs. non-competitive inhibition .

Q. How does the hydroxypropyl side chain influence the antioxidant capacity of this compound compared to eugenol?

The hydroxypropyl group enhances radical scavenging by introducing an additional hydroxyl donor site. Use assays like:

- DPPH Radical Scavenging : Compare IC50 values between eugenol and this compound.

- Hydrogen Peroxide (H2O2) Scavenging : Monitor via UV-Vis spectroscopy at 230 nm.

The stereochemistry of the hydroxypropyl group (R/S configuration) may further modulate activity, requiring chiral HPLC for isomer separation .

Q. Can this compound serve as a precursor for biocatalytic valorization of lignin-derived monomers?

Yes. Flavin-dependent oxidases (e.g., engineered GcoA from Amycolatopsis spp.) can dehydrogenate this compound to form 1-(4-hydroxy-3-methoxyphenyl)-1-propanone, a platform chemical for fragrances or polymers. Key steps:

Enzyme Engineering : Use site-directed mutagenesis (e.g., F169A mutation) to enhance substrate binding.

Reaction Monitoring : Track conversions via HPLC with a 25%–95% acetonitrile gradient .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities of methoxyphenol derivatives: How to address them?

Variations in reported IC50/Ki values often arise from:

- Assay Conditions : Differences in pH, temperature, or substrate concentration. Standardize protocols using guidelines from the Research Institute for Fragrance Materials (RIFM) .

- Isomeric Purity : Ensure compounds are enantiomerically pure via chiral chromatography.

- Enzyme Sources : Use recombinant human AChE vs. electric eel-derived enzyme for human-relevant data .

Methodological Tables

Q. Table 1. HPLC Parameters for this compound Analysis

| Column Type | Mobile Phase | Gradient | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| C8 Reverse-Phase | Acetonitrile/Water | 25%–95% (12 min) | 1.0 mL/min | UV (280 nm) |

Q. Table 2. Key Docking Parameters for AutoDock Vina

| Parameter | Value |

|---|---|

| Grid Box Size | 25 Å × 25 Å × 25 Å |

| Exhaustiveness | 8 |

| Number of Poses | 20 |

| Energy Range | 4 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.